γ-トコトリエノール

説明

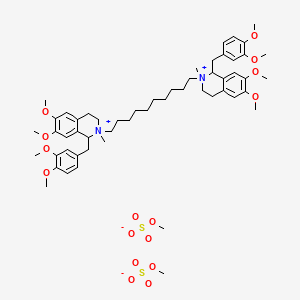

Gamma-Tocotrienol (GT3) is one of the four types of tocotrienol, a type of vitamin E . It is found in nature in eight forms, each of which consists of a head section joined to either a saturated (phytyl) or an unsaturated (farnesyl) tail . GT3 is also a radioprotector and antioxidant, showing antitumor and antihypertensive effects in vivo .

Molecular Structure Analysis

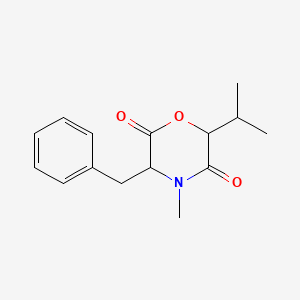

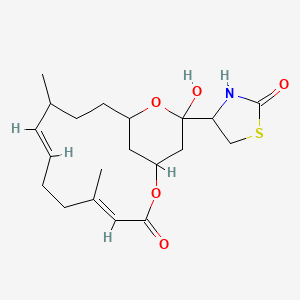

The molecular structure of gamma-Tocotrienol consists of a chromanol ring with a side chain located at the C2 position . The beta- and gamma- forms both have two substituted methyl groups, although at different structural positions (5,8-dimethyl and 7,8-dimethyl, respectively), making both beta/gamma tocotrienol as well as the beta/gamma tocopherol pairs of stereoisomer .Chemical Reactions Analysis

Tocotrienols demonstrate activity depending on the type of antioxidant performance being measured . All tocotrienols have some physical antioxidant activity due to an ability to donate a hydrogen atom (a proton plus electron) from the hydroxyl group on the chromanol ring, to free radical and reactive oxygen species .Physical And Chemical Properties Analysis

The polarity of tocotrienols is mainly influenced by the number of methyl groups in the chromanol ring, and to a lesser extent by steric effects of the methyl groups and slightly increased polarity of the unsaturated side chains of tocotrienols compared to those of tocopherols . The chemical formula of gamma-Tocotrienol is C28H42O2 .科学的研究の応用

バイオアベイラビリティの向上

γ-トコトリエノールは、抗酸化物質、抗炎症剤、骨保護化合物としての生物学的特性により、高い薬効を持つことがわかっています . しかし、そのバイオアベイラビリティは、水への溶解性が低いことから課題となっています . この問題を克服するため、研究者たちは、γ-トコトリエノールの溶解性とバイオアベイラビリティを向上させるために、自己乳化型薬物送達システム(SEDDS)の使用を提案しています .

抗がん特性

γ-トコトリエノールは、がん研究分野で可能性を示しています。 ある研究では、トコトリエノールベースのナノエマルジョンが、MCF-7乳がん細胞株とA549肺がん細胞株に対して細胞毒性効果を示すことが実証されました . これは、ナノエマルジョンベースの送達システムが、特に抗がん治療において、γ-トコトリエノールのバイオアベイラビリティと活性を高める可能性を示唆しています .

抗アテローム性動脈硬化作用

ダブルブラインドプラセボ対照試験では、高コレステロール血症の患者がγ-トコトリエノールを摂取した結果、頸動脈の動脈閉塞が回復しました . これは、γ-トコトリエノールが抗アテローム性動脈硬化作用を発揮する可能性を示唆しています .

DNA保護

γ-トコトリエノールは、DNA損傷を引き起こすフリーラジカルを捕捉することが実証されており、特に高齢者に保護効果をもたらします .

抗酸化特性

γ-トコトリエノールは、いくつかのモデルシステムにおいて、脂質過酸化の有意な抑制を示しています . 長年、α-トコトリエノールは、ビタミンEグループにおける脂質過酸化に対する最も強力な抗酸化物質として一般的に考えられてきました .

代謝

研究者たちは、γ-トコトリエノールがヒト肺上皮A549細胞とラットの両方において代謝されて新規代謝産物を生成することを発見しました . これは、γ-トコトリエノールが代謝過程に関与していることを示しています .

作用機序

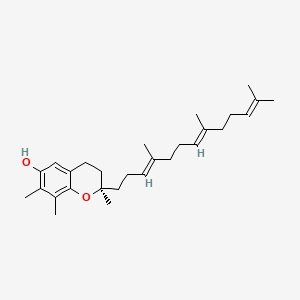

Gamma-tocotrienol is a member of the vitamin E family, which includes tocopherols and tocotrienols. Unlike tocopherols, tocotrienols have an unsaturated isoprenoid side chain, allowing them to efficiently penetrate tissues with saturated fatty layers, such as the brain and liver . Here’s a breakdown of its mechanism of action:

- Gamma-tocotrienol’s primary targets include:

- It scavenges reactive nitrogen species, inhibits cyclooxygenase and 5-lipoxygenase enzymes, and suppresses proinflammatory signaling pathways (e.g., NF-κB and STAT) .

- Gamma-tocotrienol affects various pathways, including:

- Upregulates collagen expression, prevents degradation, and suppresses apoptosis in senescent human fibroblasts .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

Gamma-Tocotrienol is currently under advanced development for hematopoietic acute radiation syndrome (H-ARS). As a pre-exposure drug, it requires only single doses, lacks significant toxicity, and has minimal, ambient temperature storage requirements . Future directions should focus on further investigating how γ-Tocotrienol (solely or in combination) induce anti-cancer molecular pathways when used in the presence of conventional chemotherapeutic drugs .

生化学分析

Biochemical Properties

Gamma-Tocotrienol interacts with a variety of enzymes, proteins, and other biomolecules. It has been found to inhibit a group of proteasome proteins such as PSMA, PSMB, PSMD, and PSME . The inhibition of these proteasome proteins is known to induce apoptosis in cancer cells .

Cellular Effects

Gamma-Tocotrienol has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to change the expression of 18 proteins in response to total body irradiation (TBI), and these changes were reversed with prophylactic treatment of Gamma-Tocotrienol .

Molecular Mechanism

At the molecular level, Gamma-Tocotrienol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit proteasome proteins, which leads to the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Gamma-Tocotrienol change over time. It has been observed that Gamma-Tocotrienol disappears rapidly in the plasma within 24 hours . This could be due to its low affinity for α-tocopherol transport protein .

Dosage Effects in Animal Models

The effects of Gamma-Tocotrienol vary with different dosages in animal models. There is inadequate data on the plasma concentrations of Gamma-Tocotrienol that are sufficient to demonstrate significant physiological effects .

Metabolic Pathways

Gamma-Tocotrienol is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Gamma-Tocotrienol is transported and distributed within cells and tissues. Despite its low affinity for α-tocopherol transport protein, it may reach its target destination through an alternative pathway . Studies have reported considerable amounts of Gamma-Tocotrienol detected in HDL particles and adipose tissues after oral consumption .

Subcellular Localization

Its unsaturated chain allows efficient penetration into tissues that have saturated fatty layers, such as the brain and liver .

特性

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3/b21-13+,22-15+/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXNTMVVOOBZCV-WAZJVIJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019984 | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

14101-61-2 | |

| Record name | γ-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14101-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014101612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/185QAE24TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012958 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Gamma-Tocotrienol exerts its effects through various mechanisms, impacting numerous cellular pathways. It has been shown to:

- Suppress HMG-CoA Reductase Activity: Gamma-Tocotrienol downregulates 3-hydroxy-3-methylglutaryl coenzyme A reductase activity post-transcriptionally, potentially impacting cholesterol synthesis. [, ]

- Inhibit ErbB Receptor Signaling: It disrupts epidermal growth factor (EGF)-dependent signaling by suppressing ErbB3 receptor tyrosine phosphorylation, affecting PI3K/PDK-1/Akt signaling and cell proliferation. [, ]

- Induce Apoptosis: Gamma-Tocotrienol activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It has been observed to upregulate pro-apoptotic proteins, induce caspase activation, and suppress the expression of pro-survival genes like NF-κB and Id family proteins. [, , , , , ]

- Modulate Cell Cycle Progression: It can induce cell cycle arrest at different phases (G0/G1 or G2/M), depending on the cell type and treatment conditions. This effect is mediated by altering the expression of cell cycle regulatory proteins like cyclin D1, Rb/E2F complex, and cyclin B1/cdk1. [, ]

- Enhance Antioxidant Defense: It demonstrates antioxidant properties, potentially by inducing the expression of detoxification enzymes like quinone reductase NQO2. [, ]

ANone: * Molecular Formula: C28H40O2* Molecular Weight: 412.6 g/mol* Spectroscopic Data: While not provided in the abstracts, Gamma-Tocotrienol exhibits characteristic UV-Vis absorption in the range of 290-300 nm due to its chromanol ring structure. Further spectroscopic characterization would involve NMR and Mass Spectrometry.

ANone: The provided research primarily focuses on the biological activity of Gamma-Tocotrienol. Information regarding its material compatibility and stability under various conditions is limited within these abstracts.

ANone: The research focuses on Gamma-Tocotrienol's role as a bioactive molecule rather than a catalyst. It is not described as having catalytic properties in these studies.

A: Although not extensively detailed, computational methods like molecular docking were employed to assess Gamma-Tocotrienol's binding affinity to specific targets, such as BCR-ABL1. [] Further computational studies, including QSAR modeling, could be valuable to explore the relationship between its structure and activity.

A: The unsaturated isoprenoid side chain of Gamma-Tocotrienol distinguishes it from tocopherols and contributes to its distinct biological activities. [] Studies suggest that:

- Unsaturated Side Chain: This structural feature is crucial for its ability to suppress HMG-CoA reductase activity. [, ]

A: One study addressed the challenge of Gamma-Tocotrienol's lipophilicity by developing a water-soluble prodrug, 2R-gamma-Tocotrienyl N,N-dimethylamino-acetate hydrochloride, to enhance its delivery and bioavailability. [] This approach highlights the importance of formulation strategies to overcome limitations associated with solubility and bioavailability of Gamma-Tocotrienol.

ANone: Several studies provide insights into Gamma-Tocotrienol's PK/PD:

- Absorption and Distribution: Research using a water-soluble prodrug demonstrated enhanced delivery of Gamma-Tocotrienol to various organs, including the liver, heart, and kidney, after intravenous administration in rats. []

- Metabolism: Gamma-Tocotrienol is metabolized to 2,7,8-trimethyl-2S-(beta-carboxyethyl)-6-hydroxychroman (S-gamma-CEHC). [, ]

- Excretion: Urinary excretion of S-gamma-CEHC serves as a measure of Gamma-Tocotrienol metabolism. [, ]

- Tissue Accumulation: Gamma-Tocotrienol, similar to alpha-Tocotrienol, tends to accumulate in adipose tissue and skin, showing preferential distribution compared to other tissues. [, , ]

ANone: Numerous studies demonstrate the efficacy of Gamma-Tocotrienol in various models:

- Anticancer Activity: Demonstrated in different cancer cell lines, including breast, prostate, leukemia, melanoma, and pancreatic cancer cells, through the induction of apoptosis and inhibition of cell proliferation. [, , , , , , , , , , ]

- Inhibition of Osteoclast Formation: Directly inhibits osteoclast formation and activity, suggesting potential for preventing bone loss. []

- Antitumor Effects: Inhibits tumor growth in murine models of mammary and gastric cancers. [, ]

- Radioprotective Effects: Protects against radiation-induced lethality, hematopoietic injury, and DNA damage in mice and non-human primates. [, , , , ]

- Cardiovascular Protection: Reduces blood pressure and lipid peroxidation in spontaneously hypertensive rats. [, ]

- Metabolic Effects: Decreases body fat levels in rats and may improve insulin sensitivity in a rat model of type 2 diabetes. [, ]

ANone: Several potential biomarkers are identified:

- S-gamma-CEHC: Urinary levels of this metabolite can be used to monitor Gamma-Tocotrienol metabolism. [, ]

- Flt3L: Gamma-Tocotrienol pretreatment significantly reduced serum levels of Flt3L, a biomarker of radiation-induced bone marrow aplasia. []

- MicroRNA Expression: GT3 modulates the expression of various miRs in the spleen after radiation, suggesting their potential as biomarkers for radiation response and GT3's protective effects. []

ANone: Various analytical techniques are employed:

- High-Performance Liquid Chromatography (HPLC): Used to measure Gamma-Tocotrienol and its metabolites in biological samples. [, , , ]

- Gas Chromatography (GC): Utilized for the quantification and identification of Gamma-Tocotrienol and other vitamin E isomers. []

- Mass Spectrometry (MS): Coupled with GC (GC/MS) to confirm the identity of Gamma-Tocotrienol and differentiate it from other compounds with similar chromatographic properties. []

- Cell-Based Assays: MTT assays, cell cycle analysis, and apoptosis assays are used to assess the effects of Gamma-Tocotrienol on cell viability, proliferation, and cell death. [, , , , , , , , , , ]

- Immunological Techniques: Western blotting and ELISA are used to measure protein expression and activity. [, , , , , , , , , , , ]

- Microscopy: Transmission electron microscopy (TEM) is utilized to visualize ultrastructural changes associated with apoptosis. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)